molecular formula C16H16N2O2S B2808954 1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886922-85-6

1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2808954
CAS No.: 886922-85-6
M. Wt: 300.38
InChI Key: UHJODMOKSAWHTR-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 4-methylbenzyl group and a methylsulfonyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of imidazoles can vary depending on the specific compound and its application. For instance, in the case of the atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals, it was found that OH addition proceeds more rapidly than H-abstraction .

Future Directions

Future research in the field of imidazoles is likely to focus on developing more efficient synthetic chemistry methods, understanding their mechanism at the molecular level, and exploring new applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride and a base such as potassium carbonate.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation using methylsulfonyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate or triethylamine as bases in organic solvents like dichloromethane or toluene.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-imidazole
  • 1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-pyrrole
  • 1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-pyrazole

Uniqueness

1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole core. This unique structure may confer distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-7-9-13(10-8-12)11-18-15-6-4-3-5-14(15)17-16(18)21(2,19)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJODMOKSAWHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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